
Lanthanum(III) bromide heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lanthanum(III) bromide heptahydrate is a highly hygroscopic and highly water-soluble source of lanthanum .
Molecular Structure Analysis
The molecular formula for Lanthanum(III) bromide heptahydrate is LaBr3 · 7H2O . The molecular weight of the anhydrous basis is 378.62 g/mol .Physical And Chemical Properties Analysis
Lanthanum(III) bromide heptahydrate appears as a white powder, crystals, or chunks . It is highly soluble in water .Mechanism of Action
Target of Action
Lanthanum(III) bromide heptahydrate is a highly hygroscopic and highly water-soluble source of lanthanum . It is used in various applications, including water treatment and chemical analysis It is known that lanthanum, a component of this compound, can interact with plant cells, triggering systemic endocytosis .
Mode of Action
Research has shown that lanthanum can trigger systemic endocytosis in plants . This process involves the internalization of substances from the cell surface, which can lead to various changes in the cell. In the case of lanthanum, it has been shown to induce endocytosis in a manner dependent on AtrbohD-mediated reactive oxygen species production and jasmonic acid .
Biochemical Pathways
The systemic endocytosis triggered by lanthanum can impact the accumulation of mineral elements and the development of roots in plants . This suggests that the compound may influence various biochemical pathways related to nutrient uptake and growth.
Pharmacokinetics
Its high water solubility suggests that it could be readily absorbed and distributed in aqueous environments .
Result of Action
The result of Lanthanum(III) bromide heptahydrate’s action is largely dependent on its environment and the specific organisms it interacts with. In plants, lanthanum-induced systemic endocytosis can lead to improved growth and development . .
Action Environment
The action of Lanthanum(III) bromide heptahydrate can be influenced by various environmental factors. Its high water solubility suggests that it can be readily distributed in aqueous environments . .
Safety and Hazards
properties
IUPAC Name |
tribromolanthanum;heptahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKCLDYFQHWEW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.Br[La](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H14LaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum(III) bromide heptahydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

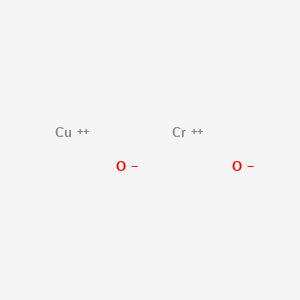

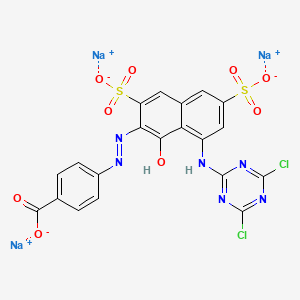

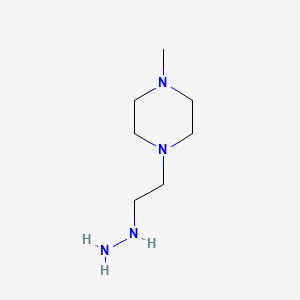

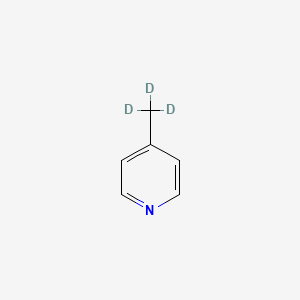
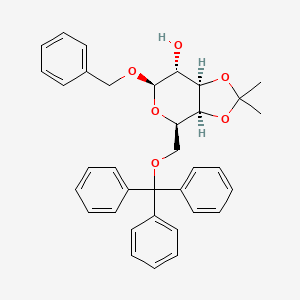
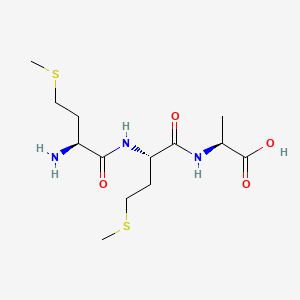
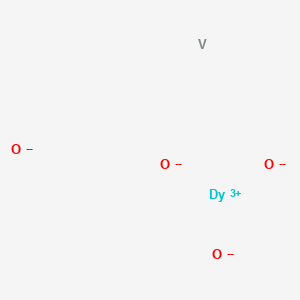
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)

